Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate
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Overview
Description
Esters, such as “Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate”, are organic compounds derived from carboxylic acids . They are often used in a variety of applications, including as solvents, plasticizers, and flavorings .
Molecular Structure Analysis
Esters have a general formula of R-COO-R’, where R and R’ represent any alkyl or aryl group . The specific structure of “this compound” would depend on the specific groups attached to the ester functional group.Chemical Reactions Analysis
Esters can participate in a variety of chemical reactions. They can undergo hydrolysis to form carboxylic acids and alcohols . They can also participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of esters can vary widely depending on their structure. For example, ethyl propionate, a simple ester, is a colorless volatile liquid with a pineapple-like odor .Scientific Research Applications
Gas-phase Pyrolysis in Heterocyclic Synthesis
The study of gas-phase pyrolyses of various substituted aminoazoles, including compounds related to ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate, has provided valuable insights into the synthesis of heterocyclic compounds. These reactions are crucial for developing new chemical entities in heterocyclic chemistry, offering a pathway to synthesize new compounds with potential biological activities (Al-Awadi & Elnagdi, 1997).
Antimicrobial and Anticancer Activities
Compounds derived from this compound have been evaluated for their antimicrobial and anticancer activities. Novel indole-based hybrid oxadiazole scaffolds with substituted phenylbutanamides, synthesized from related compounds, exhibited potent urease inhibitory activity, indicating their potential as therapeutic agents in drug design programs against specific bacterial strains (Nazir et al., 2018).
Glutaminase Inhibition for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to this compound, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds offer insights into the therapeutic potential of GLS inhibition in cancer treatment, highlighting the role of such derivatives in developing more potent inhibitors with improved drug-like properties (Shukla et al., 2012).
Enzyme Inhibition for Drug Discovery
The synthesis of novel heterocyclic compounds utilizing thiophene-incorporated thioureido substituent as precursors has demonstrated significant insecticidal activity against specific pests. These findings contribute to the field of agricultural chemistry and pest management, showcasing the potential of such compounds in developing new insecticides (Abdel-Motaal et al., 2020).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is the Mcl-1 protein . Mcl-1 is a member of the Bcl-2 family of proteins, which are key regulators of the apoptotic process. Overexpression of Mcl-1 has been associated with resistance to anti-apoptotic Bcl-2 protein inhibitors in various types of tumors .
Mode of Action
This compound interacts with its target, Mcl-1, by binding to the BH3-binding groove on the protein . This interaction is believed to inhibit the function of Mcl-1, thereby overcoming the drug resistance caused by the overexpression of Mcl-1 in certain tumors .
Biochemical Pathways
Therefore, the inhibition of Mcl-1 can disrupt this balance and promote apoptosis .
Pharmacokinetics
The compound’s efficacy in reducing tumor volume in a xenograft mouse model suggests that it may have favorable bioavailability and pharmacokinetic properties .
Result of Action
The result of the action of this compound is the induction of caspase-dependent apoptosis in tumor cells . This was confirmed by cellular assays and co-immunoprecipitation experiments . In a xenograft mouse model, treatment with a related compound led to a 75% reduction in tumor volume without body weight loss .
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-3-21-11(19)9(2)22-14-18-17-13(23-14)16-12(20)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,15,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJNHLFSAGOJOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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